molecular formula C16H22FNO5S B2406494 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 900006-59-9

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2406494
CAS No.: 900006-59-9
M. Wt: 359.41
InChI Key: UESIMQLVSKCNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a palladium-catalyzed aminocarbonylation reaction. This involves the use of 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then aminocarbonylated in the presence of a palladium-phosphine precatalyst to form the desired spirocyclic structure .

Chemical Reactions Analysis

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can be compared with other spirocyclic compounds such as:

These comparisons highlight the uniqueness of N-(1,4-dioxaspiro[4

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S/c1-21-15-6-5-13(9-14(15)17)24(19,20)18-10-12-11-22-16(23-12)7-3-2-4-8-16/h5-6,9,12,18H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESIMQLVSKCNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.